methanone](/img/structure/B12159943.png)

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1H-indol-6-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

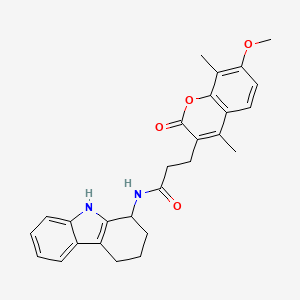

4-(4-Chlorphenyl)-4-hydroxypiperidin-1-ylmethanon ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung weist eine einzigartige Struktur auf, die eine Chlorphenylgruppe, eine Hydroxypiperidinylgruppe und eine Indolylmethanoneinheit kombiniert. Ihre vielseitige Struktur ermöglicht es ihr, an einer Vielzahl von chemischen Reaktionen teilzunehmen und macht sie zu einem wertvollen Forschungsobjekt in Chemie, Biologie, Medizin und Industrie.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(4-Chlorphenyl)-4-hydroxypiperidin-1-ylmethanon umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung der Piperidin- und Indol-Zwischenprodukte. Die Chlorphenylgruppe wird durch elektrophile aromatische Substitution eingeführt, gefolgt von der Bildung der Hydroxypiperidinylgruppe durch nucleophile Substitution. Der letzte Schritt beinhaltet die Kupplung der Indol- und Piperidin-Zwischenprodukte unter kontrollierten Bedingungen, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen beinhalten, um den Ertrag und die Reinheit zu maximieren. Dazu gehört die Kontrolle von Temperatur, Druck und Konzentration der Reaktanten. Katalysatoren und Lösungsmittel werden häufig verwendet, um die Reaktionen zu erleichtern und die Effizienz zu verbessern. Der Prozess kann auch Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um das Endprodukt in reiner Form zu erhalten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperidine and indole intermediates. The chlorophenyl group is introduced via electrophilic aromatic substitution, followed by the formation of the hydroxypiperidinyl group through nucleophilic substitution. The final step involves the coupling of the indole and piperidine intermediates under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(4-Chlorphenyl)-4-hydroxypiperidin-1-ylmethanon kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um je nach verwendetem Reduktionsmittel verschiedene Derivate zu bilden.

Substitution: Die Chlorphenylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung neuer Verbindungen führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen eingesetzt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation der Hydroxylgruppe ein Keton ergeben, während Substitutionsreaktionen eine Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 4-(4-Chlorphenyl)-4-hydroxypiperidin-1-ylmethanon als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihre möglichen Wechselwirkungen mit biologischen Molekülen untersucht. Ihre Fähigkeit, Wasserstoffbrückenbindungen zu bilden und an verschiedenen chemischen Reaktionen teilzunehmen, macht sie zu einem wertvollen Werkzeug, um biologische Systeme zu untersuchen und molekulare Wechselwirkungen zu verstehen.

Medizin

In der Medizin wird 4-(4-Chlorphenyl)-4-hydroxypiperidin-1-ylmethanon auf seine potenziellen therapeutischen Eigenschaften untersucht. Seine Struktur legt nahe, dass es mit spezifischen molekularen Zielen interagieren könnte, was es zu einem Kandidaten für die Medikamentenentwicklung und die Behandlung verschiedener Krankheiten macht.

Industrie

Im Industriesektor wird diese Verbindung bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt. Ihre Vielseitigkeit und Reaktivität machen sie zu einem wertvollen Bestandteil bei der Synthese von Polymeren, Katalysatoren und anderen Industriechemikalien.

Wirkmechanismus

Der Wirkungsmechanismus von 4-(4-Chlorphenyl)-4-hydroxypiperidin-1-ylmethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Die Struktur der Verbindung ermöglicht es ihr, an Proteine, Enzyme oder Rezeptoren zu binden, deren Aktivität zu modulieren und zu verschiedenen biologischen Wirkungen zu führen. Die genauen beteiligten Pfade und Ziele hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4,4’-Dichlorbenzophenon: Diese Verbindung enthält die Chlorphenylgruppe, jedoch nicht die Piperidin- und Indol-Einheiten.

4-Jodbenzoesäure: Diese Verbindung hat eine ähnliche aromatische Struktur, unterscheidet sich aber in ihren funktionellen Gruppen und ihrer Gesamtreaktivität.

Einzigartigkeit

Was 4-(4-Chlorphenyl)-4-hydroxypiperidin-1-ylmethanon von ähnlichen Verbindungen abhebt, ist seine einzigartige Kombination von funktionellen Gruppen. Dadurch kann es an einer größeren Bandbreite an chemischen Reaktionen teilnehmen und mit einer Vielzahl von molekularen Zielen interagieren, was es zu einer vielseitigen und wertvollen Verbindung in der wissenschaftlichen Forschung macht.

Eigenschaften

Molekularformel |

C20H19ClN2O2 |

|---|---|

Molekulargewicht |

354.8 g/mol |

IUPAC-Name |

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1H-indol-6-yl)methanone |

InChI |

InChI=1S/C20H19ClN2O2/c21-17-5-3-16(4-6-17)20(25)8-11-23(12-9-20)19(24)15-2-1-14-7-10-22-18(14)13-15/h1-7,10,13,22,25H,8-9,11-12H2 |

InChI-Schlüssel |

QBADTEDOFAWEDP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC4=C(C=C3)C=CN4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide](/img/structure/B12159867.png)

![3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide](/img/structure/B12159874.png)

![N'-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B12159876.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B12159888.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B12159891.png)

![N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12159892.png)

![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12159899.png)

![ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12159900.png)

![methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159912.png)

![N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide](/img/structure/B12159918.png)

![N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12159925.png)